molecular formula C8H18O B074239 2,2,4-Trimethyl-1-pentanol CAS No. 1331-40-4

2,2,4-Trimethyl-1-pentanol

Cat. No. B074239
CAS RN: 1331-40-4
M. Wt: 130.23 g/mol
InChI Key: CWPPDTVYIJETDF-UHFFFAOYSA-N
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Patent
US04886919

Procedure details

Saturated trisubstituted alchols, such as 2,2,4-trimethyl-1-pentanol, have been produced for decades via several different proesses. In British Patent Specification 1,288,615, published Sept. 13, 1972 and issued to B. Yeomans, 2,2,4-trimethyl-1-pentanol is produced by a multi-step process that involves the esterification of 2,2,4-trimethylpentane-1,3-diol with isobutyric acid to produce 3-hydroxy-2,2,4-trimethylpentyl-1 isobutyrate, dehydration of the saturated hydroxyl ester to the unsaturated 2,2,4-trimethylpentenyl-1 isobutyrate, hydrogenation of the unsaturated ester to the saturated 2,2,4-trimethylpentyl-1 isobutyrate over a noble metal hydrogenation catalyst, and saponification of this saturated ester to 2,2,4-trimethyl-1-pentanol. In this reference the 2,2,4-trimethyl-1-pentanol is obtained by the saponification of the ester, not by a reduction process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH:5](O)[CH:6]([CH3:8])[CH3:7])[CH2:3][OH:4].C(O)(=O)C(C)C>>[CH3:1][C:2]([CH3:10])([CH2:5][CH:6]([CH3:8])[CH3:7])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(C(C(C)C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(CO)(CC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.